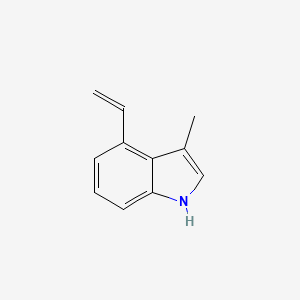![molecular formula C24H25F2N3O4 B12828937 8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide](/img/structure/B12828937.png)
8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide is a synthetic organic compound known for its potent biological activity. It is particularly noted for its role as an inhibitor of phosphoinositide 3-kinases (PI3K), specifically PI3Kβ and PI3Kδ. These enzymes are crucial in various cellular processes, including cell growth, proliferation, and survival, making this compound significant in cancer research and treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoroaniline and chromene derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3,5-difluoroaniline with an appropriate aldehyde under acidic conditions to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization with a chromene derivative in the presence of a base to form the core structure.
Functional Group Modification:
Final Product: The final product is obtained after purification, typically using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially forming alcohol derivatives.
Substitution: The aromatic ring with fluorine atoms can undergo electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a tool to study the inhibition of PI3K enzymes. Its selective inhibition properties make it valuable in understanding the role of these enzymes in various biochemical pathways.
Biology
In biological research, the compound is used to investigate cellular processes such as apoptosis, cell cycle regulation, and signal transduction. It helps in elucidating the mechanisms by which PI3Kβ and PI3Kδ contribute to these processes.
Medicine
Medically, this compound is significant in cancer research. It has shown promise in preclinical studies for the treatment of PTEN-deficient cancers, which are characterized by the loss of the tumor suppressor gene PTEN. By inhibiting PI3Kβ and PI3Kδ, the compound can reduce tumor growth and proliferation .
Industry
In the pharmaceutical industry, this compound is being explored as a potential therapeutic agent. Its development involves extensive research and clinical trials to establish its efficacy and safety for use in humans.
作用机制
The compound exerts its effects by selectively inhibiting the PI3Kβ and PI3Kδ enzymes. These enzymes are part of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation. By inhibiting these enzymes, the compound can induce apoptosis and inhibit cell growth in cancer cells. The molecular targets include the ATP-binding sites of PI3Kβ and PI3Kδ, where the compound binds and prevents their activation .
相似化合物的比较
Similar Compounds
8-(1-anilino)ethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxamides: These compounds share a similar core structure but differ in the substitution pattern on the aniline ring.
PI3K Inhibitors: Other PI3K inhibitors, such as idelalisib and copanlisib, target different isoforms of PI3K and have varying degrees of selectivity and potency.
Uniqueness
The uniqueness of 8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide lies in its dual inhibition of PI3Kβ and PI3Kδ, making it particularly effective against PTEN-deficient cancers. Its lower lipophilicity compared to other PI3K inhibitors contributes to its high metabolic stability and suitability for oral administration .
属性
分子式 |
C24H25F2N3O4 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC 名称 |
8-[1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide |
InChI |
InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3 |
InChI 键 |
LMJFJIDLEAWOQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)


![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)
![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)






![Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)

![5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828942.png)
